Hydroxynefazodone

説明

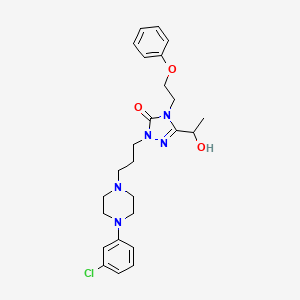

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGQYGXMUUBRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913420 | |

| Record name | Hydroxynefazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98159-82-1 | |

| Record name | Hydroxynefazodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98159-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxynefazodone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098159821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxynefazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYNEFAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325402PVUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Hydroxynefazodone Biotransformation and Metabolic Pathways

Enzymatic Formation of Hydroxynefazodone: Phase I Biotransformations

Phase I reactions introduce or expose functional groups on a molecule, typically making it more reactive and preparing it for Phase II reactions. The formation of this compound from nefazodone (B1678010) is a primary example of a Phase I biotransformation.

The formation of this compound from nefazodone is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. google.comnih.gov Specifically, the CYP3A4 isoform is the main enzyme responsible for the hydroxylation of nefazodone to this compound. nih.govmdpi.commdpi.comfda.govupol.cznih.gov In vitro studies using human liver microsomes and heterologously expressed human P450 enzymes have confirmed that CYP3A4 is the key mediator of this metabolic pathway. nih.govnih.gov The production of this compound is significantly inhibited by specific inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, as well as by anti-P450-3A antibodies. nih.gov

While CYP3A4 is the principal enzyme, other CYP isoforms may play minor roles. For instance, nefazodone is also a substrate for CYP2D6, which is primarily responsible for the formation of another metabolite, m-chlorophenylpiperazine (mCPP). fda.govnih.govwikipedia.org

Besides the main hydroxylation pathway to form this compound, nefazodone undergoes other oxidative transformations. These include the formation of para-hydroxynefazodone and a triazoledione (B1667160) metabolite. wikipedia.orgnih.gov The formation of the triazoledione metabolite also appears to be mediated by CYP3A4. mdpi.comfda.gov Another minor active metabolite is m-chlorophenylpiperazine (mCPP), which is formed through N-dealkylation, a reaction primarily catalyzed by CYP2D6. fda.govupol.czwikipedia.org

Here is a summary of the key enzymes and metabolites in the Phase I biotransformation of nefazodone:

| Parent Compound | Primary Enzyme | Key Metabolite |

|---|---|---|

| Nefazodone | CYP3A4 | This compound |

| Nefazodone | CYP3A4 | Triazoledione |

Cytochrome P450 Isoform Specificity in Hydroxylation Pathways

Conjugative Metabolism of this compound: Phase II Biotransformations

Following Phase I, the modified compounds, including this compound, undergo Phase II conjugation reactions. nottingham.ac.uk These reactions involve the attachment of endogenous molecules to the metabolite, which generally increases its water solubility and facilitates its excretion from the body. nottingham.ac.uklongdom.org

This compound can undergo both glucuronidation and sulfation. oup.comtandfonline.com In these processes, a glucuronic acid or a sulfate (B86663) group is added to the hydroxyl group of this compound. oup.comdrughunter.com These conjugation reactions result in the formation of this compound-glucuronide and this compound-sulfate. oup.com Studies with human hepatocytes have shown that at higher concentrations of nefazodone, the capacity of the hepatocytes to produce these conjugated metabolites can become saturated. oup.com Collision-induced dissociation analysis has indicated that the conjugation occurs on the hydroxyl group located on the 3-chlorophenyl ring of the nefazodone molecule. oup.com Uridine diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation. mdpi.comdrughunter.com

Oxidative metabolism of nefazodone can lead to the formation of reactive intermediates, such as quinone-imine or benzoquinone species, particularly from para-hydroxynefazodone. tmc.edunih.gov These reactive metabolites can be detoxified through conjugation with glutathione (B108866) (GSH), a process catalyzed by glutathione S-transferases (GSTs). mdpi.comdrughunter.comnih.gov This reaction forms glutathione adducts, which are then further metabolized and excreted. nih.gov While the formation of GSH conjugates of a hydroxylated nefazodone has been demonstrated in human liver microsomes, some studies in hepatocytes did not detect these conjugates, suggesting that other pathways like glucuronidation and sulfation might prevail in those systems. oup.comliverpool.ac.uk

Glucuronidation and Sulfation Pathways

Subsequent Metabolites Derived from this compound

This compound itself is not an end-stage metabolite and can be further metabolized. The primary subsequent metabolites of this compound are the triazoledione metabolite and m-chlorophenylpiperazine (m-CPP). nih.gov The conversion of this compound to these metabolites is also predominantly catalyzed by the CYP3A4 enzyme. nih.gov

The metabolic cascade from nefazodone is complex, with several active metabolites being formed. This compound is a major metabolite that retains pharmacological activity similar to the parent compound. wikipedia.org The triazoledione metabolite is also pharmacologically active and, due to a long elimination half-life, it is the major metabolite found in circulation during nefazodone treatment. fda.govwikipedia.org In contrast, mCPP is generally considered a minor metabolite in terms of plasma concentration. fda.govwikipedia.org

Identification of Further Oxidized and Cleaved Products

Following its formation from the parent compound nefazodone via CYP3A4-catalyzed aromatic hydroxylation, this compound undergoes further extensive biotransformation. researchgate.netmdpi.com This subsequent metabolism involves key pathways of oxidation and cleavage, leading to the formation of several derivative compounds. researchgate.nettandfonline.com

The metabolism of para-hydroxynefazodone, a major circulating metabolite, can proceed through oxidative bioactivation. researchgate.netresearchgate.net This process transforms the para-hydroxyaniline structure within the molecule into electrophilic quinonoid intermediates. researchgate.netresearchgate.net Research has identified the formation of reactive species such as quinone imine and benzoquinone from the oxidation of para-hydroxynefazodone. researchgate.net These reactive metabolites are capable of forming adducts with endogenous molecules like glutathione (GSH). researchgate.netresearchgate.net

In addition to oxidation, this compound is subject to metabolic cleavage. tandfonline.com This pathway breaks down the molecule, yielding para-hydroxy-m-chlorophenylpiperazine (p-hydroxy-mCPP) and, presumably, phenoxyethyl triazolone derivatives. tandfonline.com Furthermore, studies using human liver microsomes have confirmed that this compound is a precursor to the triazoledione (TD) metabolite. nih.gov In vitro studies have identified numerous metabolites derived from N-dealkylation and N-dephenylation of the N-substituted 3-chlorophenylpiperazine portion of nefazodone, as well as products of mono- and bis-hydroxylation. tandfonline.com

The table below summarizes the identified metabolic products resulting from the further biotransformation of this compound.

Table 1: Metabolic Products of this compound

Comparative Analysis of Metabolic Fate with Parent Compound and Other Metabolites

The metabolic fate of this compound is intrinsically linked to that of its parent compound, nefazodone, and its other major metabolites, namely the triazoledione metabolite and m-chlorophenylpiperazine (mCPP). tandfonline.comnih.gov A comparative analysis reveals significant differences in their pharmacokinetic profiles and plasma concentrations.

Nefazodone is extensively metabolized, with this compound, triazoledione, and mCPP being the three primary pharmacologically active metabolites. nih.govtandfonline.com Both nefazodone and this compound exhibit nonlinear pharmacokinetics, meaning their plasma concentrations increase more than proportionally with dose increases. tandfonline.comfda.gov At steady state, plasma concentrations of this compound are approximately 40% of those of nefazodone. fda.govwikipedia.org However, the in vivo clearance of p-hydroxynefazodone is thought to be greater than its rate of formation from nefazodone, which can result in plasma concentrations that are low or even undetectable. tandfonline.com

In stark contrast, the triazoledione metabolite is the most abundant circulating moiety during nefazodone treatment. tandfonline.com Its plasma levels are several times higher—reportedly 4 to 10 times—than those of nefazodone itself. tandfonline.comwikipedia.org This is largely attributable to its significantly longer elimination half-life of approximately 18 hours, compared to the 2-4 hours for nefazodone and 1.5-4 hours for this compound. fda.govwikipedia.org

mCPP, another active metabolite, is considered a minor metabolite in terms of plasma concentration, with levels at about 7% of the parent drug. fda.govwikipedia.org While this compound is formed primarily by the action of the CYP3A4 enzyme on nefazodone, mCPP is thought to be formed mainly by CYP2D6. mdpi.comfda.govwikipedia.org The cleavage of p-hydroxynefazodone also contributes to the formation of a hydroxylated version of mCPP (p-hydroxy-mCPP). tandfonline.com

The table below provides a comparative overview of the key pharmacokinetic parameters for nefazodone and its principal active metabolites.

Table 2: Comparative Pharmacokinetic Parameters

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzoquinone |

| Glutathione (GSH) |

| This compound (OH-NEF) |

| m-chlorophenylpiperazine (mCPP) |

| Nefazodone |

| para-hydroxy-m-chlorophenylpiperazine (p-hydroxy-mCPP) |

| para-hydroxynefazodone |

| Phenoxyethyl triazolone derivatives |

| Quinone Imine |

Molecular and Cellular Pharmacodynamics of Hydroxynefazodone

Receptor Binding Affinity and Selectivity Profiling (In Vitro Studies)

The pharmacodynamic effect of a compound is largely determined by its binding affinity for various receptors. Binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in an in vitro assay. A lower Kᵢ value signifies a stronger binding affinity.

Hydroxynefazodone demonstrates a notable affinity for serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subtype. It is a potent antagonist of the 5-HT₂ₐ receptor, a characteristic it shares with its parent compound, nefazodone (B1678010). tandfonline.comkoreascience.krresearchgate.net In vitro binding studies have determined its Kᵢ value for the 5-HT₂ₐ receptor to be in the range of 8.0–145 nM. iiab.me While specific Kᵢ values for the 5-HT₂c receptor are not as precisely documented in available literature, this compound is understood to act as a 5-HT₂c receptor antagonist, similar to nefazodone. tandfonline.com The compound shows a lower affinity for the 5-HT₁ₐ receptor subtype, with Kᵢ values reported between 376 and 1,053 nM. iiab.me

Table 1: In Vitro Binding Affinity of this compound at Serotonin Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|

| 5-HT₂ₐ | 8.0 – 145 iiab.me |

| 5-HT₁ₐ | 376 – 1,053 iiab.me |

Lower Kᵢ values indicate higher binding affinity.

This compound also interacts with adrenergic receptors. It exhibits a moderate affinity for α₁-adrenergic receptors, with reported Kᵢ values ranging from 63 to 2,490 nM, indicating that it can act as a blocker at these sites. tandfonline.comiiab.me In contrast, its affinity for α₂-adrenergic receptors is negligible, with a Kᵢ value greater than 1,000 nM. iiab.me

Table 2: In Vitro Binding Affinity of this compound at Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|

| α₁-Adrenergic | 63 – 2,490 iiab.me |

| α₂-Adrenergic | >1,000 iiab.me |

Lower Kᵢ values indicate higher binding affinity.

The selectivity profile of this compound extends to other key neurotransmitter systems. It has a notable affinity for the histamine (B1213489) H₁ receptor, with a Kᵢ value of 28 nM. iiab.me Its interaction with the dopamine (B1211576) system appears to be less potent, as reflected by its binding affinity for the dopamine transporter (DAT), with Kᵢ values in the range of 165–1,203 nM. iiab.me Importantly, this compound shows a very low affinity for muscarinic acetylcholine (B1216132) receptors, with a Kᵢ value of 11,357 nM, suggesting a lack of significant anticholinergic effects. iiab.me

Table 3: In Vitro Binding Affinity of this compound at Other Neurotransmitter Receptors

| Receptor/Site | Binding Affinity (Kᵢ, nM) |

|---|---|

| Histamine H₁ | 28 iiab.me |

| Dopamine Transporter (DAT) | 165 – 1,203 iiab.me |

| Muscarinic (M) | 11,357 iiab.me |

Lower Kᵢ values indicate higher binding affinity.

Adrenergic Receptor Subtype Interactions (e.g., α1-Adrenergic)

Neurotransmitter Transporter Inhibition Potency (In Vitro Studies)

In addition to its receptor binding profile, this compound's pharmacodynamics are defined by its ability to inhibit the reuptake of key monoamine neurotransmitters. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

A significant characteristic of this compound is its potent inhibition of the norepinephrine (B1679862) transporter (NET). It demonstrates a high affinity for NET, with Kᵢ values reported to be between 7.2 and 34 nM. iiab.me Research indicates that this compound and its parent compound, nefazodone, are equipotent as inhibitors of both serotonin and norepinephrine reuptake. researchgate.net

Table 4: In Vitro Inhibition Potency of this compound at Monoamine Transporters

| Transporter | Inhibition Potency (Kᵢ, nM) |

|---|---|

| Norepinephrine Transporter (NET) | 7.2 – 34 iiab.me |

| Serotonin Transporter (SERT) | 56 – 589 iiab.me |

Lower Kᵢ values indicate higher inhibitory potency.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling. embopress.org Inhibition of DAT leads to increased extracellular dopamine concentrations. embopress.org

While its parent compound, nefazodone, is recognized as a weak inhibitor of the dopamine transporter, specific binding affinity or inhibitory potency data (such as K_i or IC_50_ values) for this compound at the human dopamine transporter are not extensively detailed in publicly available literature. drugbank.com However, research indicates that this compound possesses activity at serotonin and norepinephrine transporters that is equivalent to nefazodone. researchgate.netresearchgate.net This suggests that its affinity for the dopamine transporter is also likely weak, similar to the parent compound.

Table 1: Comparative Transporter Activity Profile Data for this compound at DAT is inferred from the parent compound's activity.

| Compound | Target Transporter | Activity/Potency | Reference |

|---|---|---|---|

| Nefazodone | Dopamine Transporter (DAT) | Weak inhibitor | drugbank.com |

| This compound | Dopamine Transporter (DAT) | Weak inhibitor (inferred) | drugbank.com |

| This compound | Serotonin Transporter (SERT) | Equipotent to Nefazodone | researchgate.netresearchgate.net |

| This compound | Norepinephrine Transporter (NET) | Equipotent to Nefazodone | researchgate.net |

Modulation of Intracellular Signaling Pathways (In Vitro)

This compound actively modulates several intracellular signaling pathways, primarily through its interaction with G-protein coupled receptors (GPCRs) and its influence on cellular enzymes.

G-Protein Coupled Receptor (GPCR) Downstream Signaling Cascades

In vitro studies have established that this compound is a potent antagonist at serotonin 5-HT_2A_ receptors, with activity equivalent to its parent compound, nefazodone. researchgate.netresearchgate.net The 5-HT_2A_ receptor is a GPCR that primarily couples to the Gα_q/11_ family of G-proteins. ohiolink.edumdpi.com

Activation of the Gα_q/11_ pathway stimulates the effector enzyme phospholipase C (PLC). ohiolink.eduontosight.ai As an antagonist, this compound blocks this activation. By binding to the 5-HT_2A_ receptor without initiating the conformational change required for G-protein activation, it prevents the downstream signaling cascade initiated by endogenous serotonin. This blockade of the Gα_q/11_-PLC pathway is a central mechanism of its cellular action.

Table 2: this compound's Effect on the 5-HT_2A_ GPCR Signaling Cascade

| Component | Class/Type | Effect of this compound | Reference |

|---|---|---|---|

| 5-HT_2A_ Receptor | GPCR | Antagonism (Blocks activation) | researchgate.netresearchgate.net |

| Gα_q/11_ | G-Protein | Prevents activation by the receptor | ohiolink.edumdpi.com |

| Phospholipase C (PLC) | Effector Enzyme | Activity is not stimulated (Inhibition of pathway) | ohiolink.eduontosight.ai |

Second Messenger System Dynamics (e.g., cAMP, IP3)

The antagonism of the Gα_q/11_-PLC pathway by this compound directly impacts the production of key second messengers. Phospholipase C is the enzyme responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP_2_) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP_3_) and diacylglycerol (DAG). ohiolink.edu

Consequently, by inhibiting PLC activation, this compound leads to a decrease in the intracellular generation of both IP_3_ and DAG. ohiolink.edufrontiersin.org IP_3_ is crucial for mobilizing calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum, while DAG is an activator of protein kinase C (PKC). egoipcos.commdpi.com Therefore, this compound attenuates signaling events dependent on these two second messengers.

There is no direct evidence from the reviewed literature to suggest that this compound has a primary modulatory effect on the cyclic adenosine (B11128) monophosphate (cAMP) pathway, which is typically regulated by Gα_s_ or Gα_i_ coupled receptors. nih.gov

Table 3: Modulation of Second Messenger Systems by this compound

| Second Messenger | Primary Regulatory Pathway | Effect of this compound (via 5-HT_2A_ antagonism) | Reference |

|---|---|---|---|

| Inositol Trisphosphate (IP_3_) | Gα_q/11_ - PLC | Decreased production | ohiolink.edufrontiersin.org |

| Diacylglycerol (DAG) | Gα_q/11_ - PLC | Decreased production | ohiolink.edu |

| Cyclic AMP (cAMP) | Gα_s_ / Gα_i_ - Adenylyl Cyclase | No direct effect reported | nih.gov |

Enzymatic Activity Modulation at the Cellular Level

This compound demonstrates significant interaction with key cellular enzymes, particularly those involved in its own metabolism and cellular respiration.

Cytochrome P450 (CYP) Enzymes: this compound, like its parent compound nefazodone, is both a metabolite and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govoup.com Studies using human liver microsomes confirm that CYP3A4 is the main enzyme responsible for the metabolism of this compound. nih.gov Furthermore, this compound can be oxidized by CYP3A4 into a reactive quinonoid intermediate, a process implicated in mechanism-based inhibition of the enzyme. nih.govdrugbank.com This inhibition of a major drug-metabolizing enzyme is a critical aspect of its potential for drug-drug interactions.

Mitochondrial Enzymes: Research has linked the parent compound, nefazodone, to mitochondrial dysfunction. researchgate.netmdpi.com In vitro studies have shown that nefazodone can inhibit Complex I of the mitochondrial respiratory chain and impair the function of the bile salt export pump (BSEP), an ATP-dependent transporter. liverpool.ac.uk Given that this compound is a major and active metabolite, it is plausible that it contributes to these effects on mitochondrial enzyme function and energy metabolism, although studies focusing specifically on the metabolite's role are less common. researchgate.netliverpool.ac.uk

Table 4: Cellular Enzymes Modulated by this compound

| Enzyme/System | Cellular Location | Observed Effect | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Endoplasmic Reticulum | Serves as a substrate and acts as an inhibitor | nih.govoup.com |

| Mitochondrial Respiratory Chain (Complex I) | Inner Mitochondrial Membrane | Inhibition (implicated via parent compound) | liverpool.ac.uk |

| Bile Salt Export Pump (BSEP) | Canalicular Membrane (Hepatocytes) | Inhibition (implicated via parent compound) | liverpool.ac.uknih.gov |

Advanced Analytical Methodologies for Hydroxynefazodone Research

Chromatographic Techniques for Separation and Quantification.ijnrd.org

Chromatography is a fundamental technique for separating mixtures, where components are distributed between a stationary phase and a mobile phase. For a compound like hydroxynefazodone, various chromatographic methods are utilized to achieve separation from its parent drug, nefazodone (B1678010), and other related metabolites. ijnrd.orgnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development.jneonatalsurg.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound in research settings. jneonatalsurg.com The development of a robust HPLC method involves the careful selection and optimization of the column, mobile phase, and detector to achieve the desired separation and sensitivity. phcog.compensoft.net

Research has led to the establishment of quantitative analytical methods using HPLC with ultraviolet (UV) detection for determining this compound along with nefazodone and other metabolites in human plasma. nih.gov One such method demonstrated a linear range of 10-1000 ng/ml for this compound, with a limit of detection of 5 ng/ml. nih.gov Another study utilized a BDS Hypersil C18 column with an isocratic mobile phase composed of 10 mM ammonium (B1175870) formate (B1220265) (pH 4) and acetonitrile (B52724) (55:45 v/v) at a flow rate of 0.3 mL/min. nih.gov These methods often involve a protein precipitation step for sample preparation, where a solvent like acetonitrile is used to remove proteins from the plasma sample. nih.gov The validation of these HPLC methods is critical to ensure they are accurate, precise, and suitable for their intended purpose. jneonatalsurg.comyoutube.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | Not Specified, but used for automated robotics | BDS Hypersil C18 |

| Mobile Phase | Not Specified | 10 mM Ammonium Formate (pH 4) : Acetonitrile (55:45 v/v) |

| Flow Rate | Not Specified | 0.3 mL/min |

| Detection | Ultraviolet (UV) | Mass Spectrometry (MS) |

| Linear Range | 10-1000 ng/ml | 2-500 ng/mL |

| Limit of Detection (LOD) | 5 ng/ml | 2 ng/mL (as LLOQ) |

| Internal Standard | Aprindine | Trazodone |

| Source | nih.gov | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes (typically under 2 µm). numberanalytics.com The optimization of a UHPLC method for this compound involves several key considerations to maximize these benefits. numberanalytics.comknauer.net

Key optimization parameters include the mobile phase composition, gradient elution, and flow rate. numberanalytics.com For instance, adjusting the mobile phase by using acetonitrile instead of methanol (B129727) can lead to faster separations and narrower peaks due to acetonitrile's stronger solvation properties and the lower viscosity of acetonitrile-water mixtures. mdpi.com The column choice is critical; a 2.1 mm internal diameter column is often considered optimal for UHPLC to balance performance and the backpressure generated. hplc.eu Working at slightly elevated temperatures, such as 40-50°C, can also be beneficial as it reduces mobile phase viscosity and system backpressure without negatively impacting the separation. hplc.eu The goal of optimization is to achieve a robust and reliable method with high separation efficiency and resolution. numberanalytics.com While specific UHPLC methods for this compound are less commonly detailed in foundational literature compared to HPLC, the principles of method development are directly transferable. unibo.it

| Parameter | Considerations for Optimization | Impact |

|---|---|---|

| Column Particle Size | Smaller particles (e.g., 1.7-1.9 µm) are used. numberanalytics.com | Increases efficiency and resolution, but also backpressure. numberanalytics.com |

| Column Dimensions | 2.1 mm I.D. is often optimal; length is chosen based on required efficiency. hplc.eu | Affects separation efficiency, analysis time, and sample capacity. numberanalytics.com |

| Mobile Phase | Solvent choice (e.g., acetonitrile vs. methanol), pH, and buffers are optimized. numberanalytics.commdpi.com | Impacts analyte retention, ionization, and separation selectivity. numberanalytics.com |

| Flow Rate | Selected based on column dimensions and particle size, often in the 400-600 µL/min range for 2.1 mm I.D. columns. hplc.eu | Affects analysis time and efficiency; higher flow rates are possible with minimal efficiency loss. hplc.eu |

| Temperature | Elevated temperatures (e.g., 40-50°C) can be used. hplc.eu | Reduces mobile phase viscosity and system pressure. hplc.eu |

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. scioninstruments.com this compound, due to its polar hydroxyl group and high molecular weight, is not inherently suitable for direct GC analysis. jfda-online.com Therefore, a critical step in using GC for this compound is chemical derivatization to create a more volatile and thermally stable analogue. scioninstruments.comjfda-online.com

The most common derivatization strategy for compounds with hydroxyl groups is silylation. This process involves reacting the hydroxyl group with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture including a trimethylsilyl (B98337) (TMS) donor, to replace the active hydrogen with a non-polar TMS group. jfda-online.com This conversion reduces the compound's polarity and increases its volatility, making it amenable to GC separation. The resulting TMS derivative of this compound can then be separated on a GC column and detected, often by a mass spectrometer. scioninstruments.com While HPLC is more common for compounds like this compound, GC with derivatization remains a viable analytical approach. chromforum.org

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification.currenta.de

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing critical information about a compound's molecular weight and structure. currenta.derfi.ac.uk It is an indispensable tool in this compound research, particularly when coupled with liquid chromatography. wikipedia.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).researchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in complex biological samples like human plasma. wikipedia.orgnih.gov This technique combines the separation power of LC with the analytical capabilities of two mass spectrometers aligned in series. wikipedia.org

In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized (commonly using electrospray ionization, ESI) and the first mass spectrometer selects the protonated molecule (the precursor ion) of this compound (m/z 486.2). nih.govnih.gov This precursor ion is then fragmented, and the second mass spectrometer detects specific fragment ions (product ions). rfi.ac.uk This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, allowing for accurate quantification even at low concentrations. nih.gov For example, a validated LC-MS/MS method for the simultaneous quantification of nefazodone and its metabolites, including this compound, reported a quantification range of 2.0 to 500 ng/ml with a total run time of only 2 minutes per sample. nih.gov Deuterated internal standards, such as d7-hydroxynefazodone, are often used to ensure high accuracy and precision. nih.govnih.gov

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Chromatography | High-Flow Direct-Injection HPLC | LC-MS |

| Analytical Column | Luna C8 (4.6 mm x 50 mm, 5 µm) | BDS Hypersil C18 |

| Ionization Mode | Positive Ion Electrospray (ESI) | Not Specified (Protonated Molecules Detected) |

| Precursor Ion (m/z) | Not Specified | 486.2 |

| Internal Standard | d7-hydroxynefazodone | Trazodone |

| Quantification Range | 2.0 - 500 ng/ml | 2 - 500 ng/ml |

| Source | nih.gov | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination.waters.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification and structural elucidation of compounds by providing highly accurate mass measurements. thermofisher.com Unlike nominal mass instruments, HRMS can measure the mass of an ion to four or more decimal places, which allows for the determination of its elemental composition. currenta.de

In the context of this compound research, HRMS is particularly valuable for identifying unknown metabolites. researchgate.net The ability to distinguish between ions with very small mass differences is crucial. thermofisher.com For example, two different biotransformations might both result in a nominal mass change of +14 Da, but HRMS can differentiate between the addition of a CH2 group (+14.0157 Da) and a two-stage process of hydroxylation followed by oxidation (+13.9792 Da). This level of precision is essential for correctly identifying metabolic pathways. researchgate.net Techniques like mass defect filtering, when applied to LC/HRMS data, can facilitate the detection of all metabolites, even those present at low levels in complex matrices, by selectively removing unrelated background ions. researchgate.net The combination of comprehensive metabolite detection and accurate mass determination makes HRMS an invaluable tool for in-depth metabolite screening and identification. researchgate.net

Spectroscopic Approaches in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including drug metabolites like this compound. organicchemistrydata.org By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mdpi.com This information is crucial for confirming the site of metabolic modification, such as the exact position of the hydroxyl group in this compound, and for determining the molecule's conformation in solution.

In a typical analysis, one-dimensional (1D) ¹H and ¹³C NMR spectra reveal the number and types of protons and carbons present. nih.gov The chemical shift (δ) of each signal indicates the electronic environment of the nucleus, while spin-spin coupling in ¹H NMR provides information about adjacent protons, helping to piece together molecular fragments. mdpi.combruker.com For complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish direct and long-range bonds between protons and carbons, enabling the unambiguous assignment of the complete molecular structure. nih.gov

Table 2: Illustrative ¹H and ¹³C NMR Data for a Substituted Aromatic Compound This table presents example data for a representative organic molecule to illustrate the type of information obtained from NMR spectroscopy for structural analysis, as specific public data for this compound is limited. nih.gov

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

|---|---|---|

| 1' | 158.75 | - |

| 2'/6' | 131.17 | 7.21 (d, 8.8) |

| 3'/5' | 114.13 | 6.85 (d, 8.8) |

| 4' | 121.51 | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify functional groups and conjugated systems within a molecule. researchgate.net

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies. google.com This provides a "fingerprint" of the functional groups present. In the analysis of this compound, IR spectroscopy would confirm the presence of key structural motifs. For example, the O-H stretch from the newly introduced hydroxyl group would appear as a broad band, typically in the 3200-3600 cm⁻¹ region. Other characteristic absorptions would include C-H stretches (aromatic and aliphatic), C=O (carbonyl) from the triazolone ring, C-N, and C-O-C (ether) stretches. researchgate.net Comparing the IR spectrum of this compound to that of nefazodone would clearly highlight the spectral features associated with the added hydroxyl group. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly in systems with chromophores like aromatic rings and conjugated double bonds. spectralworks.comresearchgate.net Nefazodone and its metabolites absorb UV light due to their aromatic rings (chlorophenyl and phenoxy). The introduction of a hydroxyl group onto one of these rings to form this compound causes a shift in the absorption maximum (λmax), a phenomenon known as a bathochromic or red shift. This shift is a key indicator of aromatic hydroxylation. Studies on nefazodone metabolism in human liver microsomes have shown distinct UV spectra for the parent drug and its metabolites. For instance, a key metabolite, p-hydroxynefazodone, was identified in a chromatogram with a UV spectrum monitored between 240 and 260 nm. nih.gov

Table 3: Spectroscopic Data for Nefazodone and its Metabolite

| Compound/Metabolite | Technique | Key Observation | Reference |

|---|---|---|---|

| Nefazodone HCl Complex | IR Spectroscopy | Characterized ion-pair complex formation | researchgate.net |

| p-Hydroxynefazodone | UV Spectroscopy | Detected in the 240-260 nm range | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Application of Computational and Chemometric Tools in Metabolite Identification

The analysis of data from metabolomic studies, particularly those involving LC-MS, generates vast and complex datasets. Multivariate analysis techniques, such as Principal Component Analysis (PCA), are invaluable tools for interpreting this data by reducing its dimensionality and revealing underlying patterns. pharmacompass.com PCA transforms the original correlated variables into a smaller set of uncorrelated variables called principal components, making it easier to visualize trends and relationships within the data. researcher.life

A retrospective study on nefazodone metabolism effectively demonstrated the utility of PCA for in vitro metabolite identification. researcher.life In this research, molecular ion and retention time data from human liver microsomal incubations, both with and without nefazodone, were subjected to PCA. The resulting scores and loadings plots clearly distinguished between the control and treated groups, highlighting the specific ions that corresponded to the parent drug and its metabolites. researcher.liferesearchgate.net This PCA-driven approach successfully identified fifteen nefazodone metabolites, including various products of N-dealkylation and mono- and bis-hydroxylation (which would include this compound isomers). researcher.life The results showed a strong correlation with traditional metabolite identification methods, validating PCA as a rapid and effective tool for flagging potential metabolites in complex datasets for further MS/MS structural confirmation. researcher.lifegenedata.com

To increase the throughput of metabolite identification in drug discovery, various automated software tools and algorithms have been developed. These platforms are designed to process large LC-MS datasets automatically to detect and even tentatively identify potential metabolites, significantly reducing the time required for manual data review.

These algorithms typically work by searching for predicted metabolites based on the parent drug's structure and common biotransformation pathways (e.g., hydroxylation, demethylation). They often employ mass defect filtering, which uses the fact that the mass defect (the difference between the exact mass and the nominal mass) of metabolites is often similar to that of the parent drug. Software packages such as Mass-MetaSite and MetabolitePilot™ have been evaluated for their speed and accuracy in assigning metabolite structures from high-resolution mass spectrometry data. These tools can analyze data, detect chromatographic peaks related to the parent drug, and automatically propose metabolite structures based on fragmentation patterns. The use of such automated systems, including vendor-specific software like MassLynx, underpins the majority of modern high-throughput mass spectrometry approaches, allowing for more efficient screening and characterization of metabolites like this compound. google.com

Application of Preclinical and in Vitro Models in Hydroxynefazodone Investigation

In Vitro Cellular Models for Metabolic and Pharmacodynamic Studies

In vitro cellular models are indispensable tools for elucidating the metabolic pathways and pharmacodynamic properties of drug candidates like hydroxynefazodone. These systems offer a controlled environment to study specific biological processes, minimizing the complexities and ethical considerations of in vivo research.

Primary Hepatocyte Cultures and Liver Microsomal Systems

Primary human hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full complement of drug-metabolizing enzymes and cofactors, closely mimicking the in vivo liver environment. dls.comthermofisher.com These cells are used to investigate the metabolic stability of compounds, identify metabolites, and predict in vivo hepatic clearance. dls.comnuvisan.com For instance, the rate of disappearance of a parent compound in a hepatocyte suspension can be used to calculate its intrinsic clearance. thermofisher.com

Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are also widely used. dls.com They are enriched in Phase I cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for the oxidative metabolism of many drugs. Studies using human liver microsomes have been crucial in understanding the metabolism of nefazodone (B1678010) to this compound. nih.govdokumen.pub These systems, often in conjunction with specific chemical inhibitors or antibodies for CYP isoforms, help to identify the specific enzymes involved in a particular metabolic reaction. enamine.net

Research has shown that this compound is a major circulating metabolite of nefazodone in humans. nih.govnih.gov The formation of this compound from nefazodone is primarily catalyzed by the CYP3A4 enzyme. nih.gov Further investigations using human liver microsomes revealed that this compound itself is a substrate for CYP3A4, which oxidizes it to a reactive quinone-imine intermediate. nih.govnih.gov This bioactivation process has been linked to covalent binding to hepatic proteins in an NADPH-dependent manner in various in vitro systems, including liver microsomes, S-9 fractions, and hepatocytes. nih.gov

| In Vitro System | Key Application for this compound | Findings |

| Primary Human Hepatocytes | Overall metabolic profiling and clearance prediction. dls.comnuvisan.com | Provide a comprehensive view of metabolism, including both Phase I and Phase II reactions. thermofisher.com |

| Human Liver Microsomes | Identification of specific CYP enzymes in metabolism. dls.comenamine.net | Confirmed CYP3A4 as the main enzyme in the formation and subsequent metabolism of this compound. nih.gov |

| Human Liver S-9 Fractions | Studying both microsomal and cytosolic metabolism. nih.gov | Demonstrated NADPH-dependent covalent binding of this compound metabolites to proteins. nih.gov |

Recombinant Enzyme Expression Systems for Specific Isoform Studies

To pinpoint the exact enzymes responsible for a drug's metabolism, researchers utilize recombinant enzyme expression systems. These systems involve expressing a single human CYP isoform, such as CYP3A4, in a host cell line, often insect cells or yeast. nih.gov This allows for the study of a specific enzyme's activity in isolation, without the confounding influence of other metabolizing enzymes present in hepatocytes or microsomes.

Studies employing heterologously expressed human CYP enzymes have definitively confirmed that CYP3A4 is the principal enzyme responsible for the metabolism of both nefazodone to this compound and the subsequent metabolism of this compound. nih.gov The use of specific inhibitors for CYP3A4 in these systems further corroborates these findings. nih.gov For example, the formation of this compound and its metabolites is significantly reduced in the presence of ketoconazole (B1673606), a potent CYP3A4 inhibitor. nih.govpensoft.net

These recombinant systems are also critical for investigating the potential for drug-drug interactions. By understanding which CYP isoforms metabolize this compound, predictions can be made about how co-administered drugs that inhibit or induce these enzymes might affect its plasma concentrations. The FDA recommends using such in vitro studies to determine the metabolic pathways of new drug candidates. evotec.com

| Recombinant Enzyme | Role in this compound Metabolism | Supporting Evidence |

| CYP3A4 | Primary catalyst for the formation of this compound from nefazodone and its subsequent metabolism. nih.gov | Studies with heterologously expressed CYP3A4 and inhibition by ketoconazole. nih.gov |

| CYP2D6 | Minor role in the overall metabolism of the parent compound, nefazodone. nih.gov | Forms another metabolite, m-CPP, but is less significant for this compound formation. nih.gov |

Neuronal and Glial Cell Line Assays for Neuropharmacological Mechanisms

To investigate the neuropharmacological effects of this compound, researchers employ neuronal and glial cell line assays. These in vitro models, which can consist of single cell types (monocultures) or multiple cell types (co-cultures), allow for the detailed study of cellular and molecular mechanisms in a controlled setting. criver.com For example, co-cultures of neurons and oligodendrocytes can be used to study myelination, while neuroinflammatory models may combine neurons, microglia, and astrocytes. criver.com

While direct studies on this compound in these specific cell lines are not extensively detailed in the provided results, the parent compound, nefazodone, has been studied for its effects on neurochemical systems. For instance, nefazodone has been shown to be a potent 5-HT2A receptor antagonist and a serotonin (B10506) reuptake inhibitor. researchgate.net Given that this compound is an active metabolite, it is plausible that it shares some of these neuropharmacological properties. Assays using cell lines expressing specific receptors and transporters are instrumental in characterizing the binding affinity and functional activity of compounds like this compound at their molecular targets. colab.ws

Furthermore, glial cell lines are crucial for understanding the interplay between neurons and glial cells, which is increasingly recognized as important in both normal brain function and disease. helsinki.fi Glial cell line-derived neurotrophic factor (GDNF) has been shown to have protective effects on dopamine (B1211576) neurons in culture. nih.gov Investigating the effects of this compound on such neurotrophic factor systems in glial cell lines could provide insights into its potential neuroprotective or restorative properties.

Ex Vivo Tissue Preparations

Ex vivo tissue preparations, such as brain slices and organotypic cultures, bridge the gap between in vitro cell cultures and in vivo animal models. They offer a more physiologically relevant context by preserving the three-dimensional architecture and local synaptic circuitry of the tissue.

Brain Slice Preparations for Electrophysiological and Neurochemical Studies

Acute brain slice preparations are a cornerstone of ex vivo electrophysiology and neurochemistry. wikipedia.org In this technique, a thin slice of brain tissue is kept viable in artificial cerebrospinal fluid (aCSF), allowing for the recording of neuronal activity and the measurement of neurotransmitter release and uptake. wikipedia.orgprecisionary.com This method provides a high degree of experimental control over the extracellular environment, enabling the precise application of pharmacological agents like this compound. wikipedia.org

Electrophysiological recordings from brain slices, often using the patch-clamp technique, can reveal how a compound modulates neuronal excitability, synaptic transmission, and network activity. github.io For example, by applying this compound to a brain slice containing a specific neural circuit, researchers could determine its effects on excitatory and inhibitory postsynaptic currents, action potential firing, and long-term potentiation or depression. While specific studies on this compound using this technique were not found, research on related compounds demonstrates the utility of this approach. For instance, studies on selective serotonin reuptake inhibitors (SSRIs) in brain slices have elucidated their effects on serotonin clearance and synaptic plasticity. frontiersin.org

Neurochemical studies using brain slices often involve microdialysis or fast-scan cyclic voltammetry (FSCV) to measure the real-time release and uptake of neurotransmitters like dopamine and serotonin. frontiersin.orgnih.gov Studies on the parent compound, nefazodone, have used microdialysis in rats to show that it can modulate the mesolimbic dopamine system. nih.gov Similar experiments with brain slices could be used to investigate the direct effects of this compound on neurotransmitter dynamics in specific brain regions, such as the nucleus accumbens or prefrontal cortex, without the influence of peripheral metabolism. It is important to note, however, that studies in rodents have shown that this compound has poor penetration of the blood-brain barrier, which may limit its direct central effects when administered systemically. nih.gov

Organotypic Culture Systems for Tissue-Level Responses

Organotypic cultures involve maintaining a slice of tissue, such as from the brain or liver, in culture for an extended period, often days or weeks. nih.govdokumen.pub This technique allows the tissue to retain its three-dimensional structure and some of its in vivo-like cellular organization and connectivity. nih.gov Organotypic cultures are valuable for studying the long-term effects of compounds on tissue development, plasticity, and toxicity. nih.gov

In the context of this compound, organotypic brain cultures could be used to investigate its long-term effects on neuronal survival, neurite outgrowth, and synaptic organization. For example, by exposing developing hippocampal cultures to this compound, researchers could assess its impact on the formation of neural circuits.

Organotypic liver cultures are also emerging as powerful tools for toxicology studies. dokumen.pubresearchgate.net These models can be used to assess the long-term hepatotoxic potential of drugs and their metabolites in a system that more closely resembles the in vivo liver than simple cell cultures. Given the concerns about the hepatotoxicity of the parent drug, nefazodone, which has been linked to the formation of reactive metabolites, organotypic liver cultures could be a valuable platform to investigate the specific contribution of this compound and its subsequent metabolites to liver cell injury over time. nih.govnih.gov

In Vivo Pharmacological Profiling in Non-Human Models (Mechanistic Focus)

Neurochemical Alterations in Specific Brain Regions of Rodent Models

Studies examining the distribution of nefazodone and its metabolites in rodents have revealed important details about the potential for this compound to directly alter neurochemistry within the central nervous system. A key finding is the limited penetration of this compound across the blood-brain barrier.

Research in both mice and rats has shown that while this compound is detectable in plasma following the administration of nefazodone, it is not found in the brain. nih.gov For instance, in mice, brain concentrations of this compound were less than 10% of those in plasma, indicating poor penetration into the brain. nih.gov In contrast, the parent compound, nefazodone, and another active metabolite, m-chlorophenylpiperazine (mCPP), readily enter the brain. nih.gov After administration of nefazodone in mice and rats, concentrations of mCPP in the brain were found to be significantly higher than those of nefazodone itself. nih.gov

This differential distribution suggests that the direct in vivo neurochemical effects within the brain observed after nefazodone administration are more likely attributable to nefazodone and mCPP, rather than this compound. nih.gov The primary contribution of this compound to central nervous system activity appears to be indirect, primarily through its metabolic conversion to mCPP. nih.gov

Table 1: Brain and Plasma Concentrations of Nefazodone Metabolites in Rodents

| Compound | Species | Brain Concentration | Plasma Concentration | Brain/Plasma Partition |

|---|---|---|---|---|

| This compound | Mouse | Not Detectable | Detectable | <10% of plasma levels |

| m-chlorophenylpiperazine (mCPP) | Mouse | Exceeded Nefazodone | Detectable | High |

| m-chlorophenylpiperazine (mCPP) | Rat | Exceeded Nefazodone | Detectable | High |

Data derived from a study comparing the brain/plasma partition of nefazodone and its metabolites. nih.gov

Receptor Occupancy Studies in Animal Models

Direct in vivo receptor occupancy studies specifically for this compound in animal models are not extensively detailed in the available literature. However, this compound is known to possess a pharmacological profile similar to its parent compound, nefazodone. wikipedia.orgfda.gov Therefore, the receptor binding characteristics of nefazodone are often used as a surrogate to infer the potential receptor targets of this compound.

Nefazodone acts as a potent antagonist of serotonin 5-HT2A receptors and, to a lesser degree, 5-HT2C receptors. wikipedia.org It also demonstrates high affinity for α1-adrenergic receptors and serotonin 5-HT1A receptors. wikipedia.org Its activity as a weak reuptake inhibitor for serotonin, norepinephrine (B1679862), and dopamine has also been established. wikipedia.org Given that this compound shares this pharmacological activity, it is presumed to interact with the same constellation of receptors. wikipedia.orgfda.gov

Table 2: Receptor Binding Profile of Nefazodone (Ki in nM)

| Receptor/Transporter | Ki (nM) |

|---|---|

| 5-HT2A | Potent Antagonist |

| 5-HT2C | Potent Antagonist |

| α1-Adrenergic | High Affinity |

| 5-HT1A | High Affinity |

| α2-Adrenergic | Lower Affinity |

| Dopamine D2 | Lower Affinity |

| Serotonin Transporter | Weak Inhibitor |

| Norepinephrine Transporter | Weak Inhibitor |

| Dopamine Transporter | Weak Inhibitor |

This table reflects the binding affinities for the parent compound, nefazodone. This compound is reported to have a similar pharmacological profile. wikipedia.orgwikipedia.org

Behavioral Phenotyping Relevant to Neurotransmission (e.g., receptor-mediated responses)

Behavioral studies in animal models provide functional evidence of a compound's interaction with neurotransmitter systems. For nefazodone and its metabolites, behavioral phenotyping has often focused on models that reflect serotonin receptor activity.

One such model is the quipazine-induced head twitch response in rats, which is a behavior mediated by the activation of 5-HT2A receptors. nih.gov Pretreatment with nefazodone was shown to effectively prevent these head twitches, confirming its 5-HT2A antagonist activity in vivo. nih.gov A significant inhibitory effect was still observed at time points when only the metabolite mCPP was detectable in the brain, indicating that both the parent drug and this metabolite contribute to the behavioral outcome. nih.gov Analysis of the brain concentrations of both compounds at their effective doses suggested that nefazodone was more potent than mCPP in reducing the head twitches. nih.gov

These findings further underscore the limited direct role of this compound in mediating central behavioral effects. Since this compound does not readily enter the brain, its contribution to receptor-mediated behavioral responses, such as the antagonism of quipazine-induced head twitches, is considered to be primarily through its conversion to the centrally active metabolite mCPP. nih.gov The use of various animal models of depression, such as those based on stress or genetic manipulations, helps to establish the neurobiological basis of behaviors and test the efficacy of therapeutic agents. nih.govwiley-vch.defrontiersin.org

Theoretical Implications and Future Research Trajectories for Hydroxynefazodone

Contribution of Hydroxynefazodone to the Mechanistic Understanding of Parent Compound Actions

The study of this compound, the primary active metabolite of the antidepressant nefazodone (B1678010), has been instrumental in refining the understanding of its parent compound's therapeutic effects. jiomnepal.edu.npfda.gov Initially, the pharmacological activity of nefazodone was attributed solely to the parent molecule. However, research has revealed that this compound possesses a pharmacological profile remarkably similar to nefazodone, contributing significantly to its clinical efficacy. tandfonline.comtandfonline.com

The recognition of this compound's activity has led to a more comprehensive understanding of nefazodone's pharmacodynamics. It highlights the importance of considering active metabolites when evaluating the mechanism of action of a drug. The combined actions of the parent drug and its active metabolite likely result in a more sustained and potentially broader spectrum of neurochemical effects than would be achieved by the parent compound alone. This insight underscores a critical principle in pharmacology: the therapeutic and toxicological profile of a drug is often a composite of the parent compound and its pharmacologically active metabolites. frontiersin.org

Computational Prediction and Modeling of this compound's Pharmacological Activity and Metabolic Fate

Computational methods are increasingly employed to predict and model the behavior of drug molecules and their metabolites, offering insights that can guide further experimental research.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For this compound, QSAR studies can be utilized to understand how its specific structural features, such as the hydroxyl group, influence its binding affinity to various receptors and transporters compared to the parent compound, nefazodone. ontosight.aiontosight.ai

By analyzing a dataset of related arylpiperazine derivatives, QSAR models can be developed to predict the 5-HT2A receptor antagonist activity. mdpi.com These models can help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the interaction with the receptor. For instance, the introduction of the hydroxyl group in this compound can alter its electronic distribution and hydrogen bonding capabilities, which can be quantified and correlated with its observed pharmacological potency. ontosight.ai Although specific QSAR studies focusing exclusively on this compound are not extensively detailed in the provided results, the methodology is a powerful tool for understanding the structure-activity relationships of nefazodone and its metabolites. uni-tuebingen.dedtic.mil

Molecular Docking and Dynamics Simulations with Target Receptors

Molecular docking and dynamics simulations provide a three-dimensional view of how a ligand, such as this compound, interacts with its biological target at an atomic level. mdpi.com These techniques are invaluable for elucidating the binding modes and energetics of ligand-receptor complexes.

Molecular Docking: Docking simulations can be used to predict the preferred binding orientation of this compound within the active site of its target receptors, primarily the 5-HT2A receptor and serotonin (B10506) transporter. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, the hydroxyl group of this compound could form a specific hydrogen bond with an amino acid residue in the receptor's binding pocket, an interaction not possible for the parent nefazodone. ontosight.aiontosight.ai Such studies help to rationalize the observed pharmacological data and can guide the design of new, more potent, or selective ligands. mdpi.com

Exploration of this compound as a Chemical Probe for Novel Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway. Given its distinct pharmacological profile and its nature as a major metabolite, this compound holds potential as a chemical probe to investigate novel biological pathways.

While structurally similar to nefazodone, the presence of the hydroxyl group on this compound offers a subtle yet significant chemical difference. ontosight.aiontosight.ai This modification could lead to differential interactions with off-target proteins or pathways that are not significantly modulated by nefazodone. By comparing the cellular or physiological effects of nefazodone and this compound, researchers could potentially identify new biological targets or signaling cascades influenced by this class of compounds.

For instance, if this compound exhibits a biological effect that is not observed with nefazodone, it would suggest that this effect is mediated by a target that preferentially interacts with the hydroxylated metabolite. This approach could uncover previously unknown roles for the 5-HT2A receptor or identify entirely new pathways involved in the therapeutic or side effects of nefazodone. The study of such differential effects is a powerful strategy for target discovery and for expanding our understanding of the complex biology underlying neuropsychiatric disorders.

Advancements in Metabolite Research Methodologies Inspired by this compound Studies

The investigation into this compound and other nefazodone metabolites has contributed to the refinement of methodologies used in metabolite research. The challenges associated with identifying and quantifying multiple active metabolites, each with its own pharmacokinetic and pharmacodynamic profile, have driven advancements in analytical and modeling techniques. frontiersin.orgfda.gov

The complex metabolic fate of nefazodone, which is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form this compound, triazoledione (B1667160), and m-chlorophenylpiperazine (mCPP), necessitates the use of sophisticated analytical methods. fda.govtandfonline.comnih.gov High-performance liquid chromatography (HPLC) methods have been specifically validated for the simultaneous quantification of nefazodone and its metabolites in plasma, allowing for a detailed characterization of their pharmacokinetic profiles. colab.ws

Furthermore, the study of nefazodone's metabolism has highlighted the importance of in vitro systems, such as human liver microsomes and heterologously expressed CYP enzymes, in predicting in vivo metabolic pathways and potential drug-drug interactions. mdpi.comnih.gov The observation that nefazodone and this compound exhibit nonlinear pharmacokinetics has also spurred the development of more complex pharmacokinetic models to accurately describe their disposition in the body. fda.govfda.govdrugs.com These advancements in analytical techniques and modeling approaches, partly driven by the need to understand the complex pharmacology of drugs like nefazodone and their metabolites, have broader applications in the field of drug metabolism and pharmacokinetics. frontiersin.org

Future Directions in Basic Neuropharmacology and Drug Metabolism Science Driven by Active Metabolite Research

The study of active metabolites like this compound continues to shape the future of neuropharmacology and drug metabolism science. numberanalytics.comeurekaselect.com It has become increasingly clear that a comprehensive understanding of a drug's action requires a thorough investigation of its metabolic fate and the pharmacological activity of its byproducts. creative-proteomics.commsdmanuals.com

Future research in basic neuropharmacology will likely focus on several key areas spurred by the insights gained from active metabolite studies:

Personalized Medicine: Understanding the genetic polymorphisms in drug-metabolizing enzymes, such as CYP3A4, can help predict individual differences in the formation of active metabolites like this compound. frontiersin.orgmdpi.com This knowledge can be used to tailor drug therapy to individual patients, optimizing efficacy and minimizing adverse effects.

Drug Design and Development: The recognition that metabolites can be pharmacologically active encourages the proactive design of drugs with specific metabolic profiles. creative-proteomics.com This could involve designing prodrugs that are converted to a desired active metabolite or, conversely, designing drugs that are metabolized to inactive compounds to avoid unwanted effects.

Systems Pharmacology: Future research will likely move towards a more integrated, systems-level understanding of drug action. This will involve combining pharmacokinetic and pharmacodynamic data for both the parent drug and its active metabolites with computational models of the relevant biological networks. This approach will provide a more holistic view of how a drug and its metabolites modulate complex physiological systems.

Q & A

Q. What analytical methodologies are recommended for quantifying Hydroxynefazodone in pharmacokinetic studies?

this compound can be quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. Key parameters include:

- Column : C18, 4.6 mm × 25 cm, 5 µm particle size

- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in a 45:55 ratio

- Flow rate : 1.5 mL/min

- Detection wavelength : 254 nm Sample preparation involves sonication and filtration to remove particulates. Calibration curves using standard solutions (1 mg/mL) ensure accuracy .

Q. How does this compound’s metabolic pathway influence its pharmacokinetic profile?

this compound is a pharmacologically active metabolite of nefazodone, formed via hepatic CYP3A4-mediated hydroxylation. Its elimination half-life and bioavailability are influenced by CYP3A4 polymorphisms and drug-drug interactions (e.g., with CYP3A4 inhibitors like ketoconazole). Researchers should measure plasma concentrations of both nefazodone and this compound to assess metabolic ratios in vivo .

Q. What experimental models are suitable for studying this compound’s receptor binding affinity?

Use radioligand binding assays with serotonin (5-HT2A) and norepinephrine (NET) receptors. Competitive binding studies with selective antagonists (e.g., ketanserin for 5-HT2A) can determine IC₅₀ values. Ensure proper controls for nonspecific binding and validate results with in silico docking simulations .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in depressive disorders be resolved?

Conflicting results often arise from variability in study design:

- Sample heterogeneity : Stratify participants by CYP3A4 genotype or comedication use.

- Dose-response discordance : Use nonlinear mixed-effects modeling (NONMEM) to account for interindividual variability.

- Endpoint selection : Combine clinical scales (e.g., HAM-D) with biomarkers like serotonin transporter occupancy .

Q. What methodological strategies mitigate bias in observational studies investigating this compound’s long-term safety?

- Propensity score matching : Adjust for confounders (e.g., age, comorbidities).

- Sensitivity analyses : Test robustness by excluding outliers or varying model assumptions.

- Blinding : Use independent adjudicators for adverse event classification. Document limitations in extrapolation, as observational data cannot establish causality .

Q. How can in vitro and in vivo data on this compound’s cardiotoxicity be reconciled?

Discrepancies may arise from differences in:

- Experimental systems : Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) better replicate human cardiac electrophysiology than animal models.

- Concentration ranges : Compare free plasma concentrations (Cfree) with in vitro effective concentrations (EC50). Use Langendorff-perfused heart models to assess QT prolongation risk under physiologically relevant conditions .

Methodological Guidance for Data Analysis

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

Q. How should researchers handle missing data in this compound clinical trials?

- Multiple imputation (MI) : Use chained equations (MICE) with sensitivity analyses to test missing-at-random (MAR) assumptions.

- Pattern-mixture models : Assess robustness under missing-not-at-random (MNAR) scenarios. Report missing data patterns and imputation methods transparently .

Ethical and Reporting Standards

Q. What ethical considerations apply to this compound studies involving vulnerable populations?

Q. How to ensure reproducibility in this compound research?

- Preregistration : Deposit protocols on platforms like ClinicalTrials.gov or Open Science Framework.

- Raw data sharing : Use repositories like Dryad or Zenodo, including metadata for analytical reproducibility.

- Reagent validation : Certify reference standards (e.g., this compound purity >98%) via third-party labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。